N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a thiophene moiety. This structural framework is designed to exploit the pharmacophoric properties of benzothiazole (known for anticancer and kinase-inhibitory activities) and the electronic diversity of thiophene-pyridazine hybrids, which enhance binding to biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c22-15(19-17-18-11-4-1-2-5-14(11)25-17)10-24-16-8-7-12(20-21-16)13-6-3-9-23-13/h1-9H,10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDMHHFRRSOUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, benzothiazole derivatives can be synthesized through the reaction of 2-amino-benzothiazole with various acylating agents under acidic conditions. The introduction of thiophene and pyridazine moieties often employs coupling reactions facilitated by palladium catalysts or other coupling methodologies.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole scaffold exhibit notable antimicrobial properties. For instance, a study reported the minimum inhibitory concentration (MIC) values for various benzothiazole derivatives, indicating significant activity against bacterial strains. The MIC values for related compounds ranged from 100 to 250 μg/mL, showcasing their potential as antibacterial agents .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Antimalarial Activity
In a structure-activity relationship (SAR) study focused on thiazole derivatives, modifications to the N-aryl amide group linked to thiazole rings were found to enhance antimalarial activity against Plasmodium falciparum. Compounds with electron-withdrawing groups at the ortho position showed increased potency, suggesting that similar modifications in this compound could yield promising antimalarial agents .
Antiviral Activity
Recent investigations into the antiviral properties of related compounds have revealed that certain derivatives exhibit potent inhibitory effects against viruses such as MERS-CoV. For example, specific substitutions on the benzothiazole ring resulted in IC50 values as low as 0.14 μM, indicating strong antiviral potential .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act by inhibiting key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : Some compounds induce structural changes in microbial membranes, leading to cell lysis.
- Interference with Viral Replication : The antiviral activity may stem from the ability to inhibit viral enzymes or disrupt viral entry into host cells.
Case Studies
Several studies have highlighted the efficacy of benzothiazole and thiophene-containing compounds:
- Antibacterial Efficacy : A series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with significant inhibition rates.
- Antimalarial Screening : Compounds were evaluated in vitro against P. falciparum, revealing that structural modifications significantly influenced their potency.
- Cytotoxicity Assessments : Evaluations on HepG2 cell lines demonstrated low cytotoxicity for several derivatives, indicating a favorable selectivity profile for therapeutic applications .
Comparison with Similar Compounds
Core Heterocycle Modifications
The benzothiazole moiety is a common feature in many bioactive compounds. Substitutions at the 6-position of benzothiazole (e.g., nitro, alkoxy, or trifluoromethyl groups) significantly influence bioactivity:
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.28 µM) due to the electron-withdrawing nitro group enhancing binding affinity .
- N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-((3-(4-methoxybenzyl)-4-oxopyrimidin-2-yl)thio)acetamide (20) : Shows CK1 kinase inhibition, attributed to the trifluoromethyl group improving metabolic stability .
In contrast, the unsubstituted benzothiazole in the target compound may prioritize solubility over potency, though this requires experimental validation.
Thioacetamide-Linked Heterocycles
The thioacetamide bridge connects the benzothiazole to diverse heterocycles, modulating target selectivity:
The thiophene-pyridazine hybrid in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to phenylureido-thiadiazole (6d) or chloroacetamido-benzothiazole (YLT205) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The thiophene-pyridazine moiety may reduce logP compared to nitro- or trifluoromethyl-substituted analogs, improving aqueous solubility .
- Predicted ADMET : Analogous compounds (e.g., 6d) show moderate intestinal absorption and blood-brain barrier penetration in preADMET predictions, suggesting similar profiles for the target compound .
Key Research Findings from Analogs
- VEGFR-2 Inhibition: Compound 6d’s phenylureido-thiadiazole group facilitates hydrogen bonding with kinase active sites, achieving nanomolar potency .
- CK1 Inhibition: The pyrimidinone-thioacetamide hybrid (Compound 20) demonstrates selective CK1 inhibition, underscoring the role of heterocyclic diversity in target specificity .
Q & A
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide?
The synthesis involves multi-step reactions starting with benzothiazole and pyridazine precursors. A key method includes:
- Acetylation of 2-aminobenzothiazoles using triethyl orthoformate and sodium azide in refluxing acetic acid, avoiding traditional acetylating agents like acetyl chloride. This method achieves high purity (confirmed by HRMS and NMR) and reduces moisture sensitivity .
- Thiol-ether linkage formation : Coupling the pyridazin-3-yl thiol group with the acetamide moiety under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .
Q. How is the structural integrity of this compound verified post-synthesis?
- 1H/13C NMR spectroscopy : Confirms regiochemistry (e.g., thiophen-2-yl substitution at pyridazin-3-yl via aromatic proton shifts at δ 7.2–8.5 ppm) and acetamide linkage (N-H signal at δ ~12.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ observed at m/z 193.0 for core benzothiazole-acetamide derivatives) .
- Melting point analysis : Used to assess purity (e.g., sharp melting points between 216–259°C indicate crystalline stability) .
Q. What initial biological screening approaches are recommended for this compound?
- Antifungal assays : Disc diffusion methods against C. albicans, A. flavus, and A. niger, with miconazole as a positive control. Compound S30A1 (structurally analogous) showed significant activity (zone of inhibition: 18–22 mm) .
- Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays, leveraging the thiazole-pyridazine core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
-
Substituent effects :
- Methodology : Parallel synthesis of derivatives with systematic substitutions, followed by IC₅₀ determination in dose-response assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to minimize variability .
- Orthogonal validation : Cross-check enzyme inhibition data with cellular assays (e.g., apoptosis via flow cytometry) to confirm target engagement .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core retention : Maintain the benzothiazole-pyridazine scaffold while varying substituents (e.g., electron-withdrawing groups at benzothiazole C6 or thiophene C5) .
- 3D-QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict bioactivity cliffs. For example, bulky substituents on pyridazine reduce membrane permeability .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or tubulin. The thiophene-pyridazine moiety shows strong hydrogen bonding with active-site residues .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .
Q. How to address conflicting synthetic yields reported in literature?
- Reaction optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, DMF increases thiol-ether coupling efficiency by 30% compared to THF .
- In-line monitoring : ReactIR or HPLC tracking of intermediates to identify yield-limiting steps (e.g., azide intermediate stability in acetylations) .
Methodological Considerations
Q. Key analytical techniques for purity assessment
| Technique | Application | Example Data |
|---|---|---|
| HPLC-PDA | Quantify impurities | ≥95% purity at 254 nm |
| TLC | Monitor reaction progress | Rf = 0.6 (hexane:EtOAc 3:1) |
Q. Troubleshooting low biological activity
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm via nanoprecipitation) .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation and modify labile groups (e.g., replace methyl with trifluoromethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
